
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a diethylamino group, a p-methoxyphenoxy group, and a propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride typically involves multiple steps. The initial step often includes the preparation of the p-methoxyphenoxy group, which can be synthesized through the reaction of p-methoxyphenol with an appropriate alkylating agent. The diethylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are typically amines.
Substitution: The products depend on the substituent introduced but often include alkylated derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The p-methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The propyl chain provides structural stability and influences the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-ethyl)-N-methylacetamide hydrochloride
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-butyl)-N-methylacetamide hydrochloride
Uniqueness
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-methoxyphenoxy group enhances its interaction with biological targets, while the diethylamino group provides versatility in chemical reactions.
Propriétés
Numéro CAS |
97703-04-3 |
|---|---|
Formule moléculaire |
C17H29ClN2O3 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[1-(4-methoxyphenoxy)propan-2-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-6-19(7-2)12-17(20)18(4)14(3)13-22-16-10-8-15(21-5)9-11-16;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
Clé InChI |
JWYZWYOVTVFAML-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N(C)C(C)COC1=CC=C(C=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


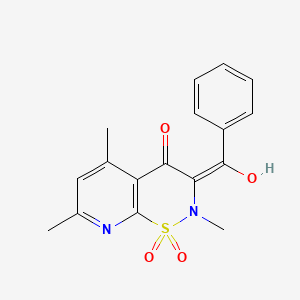
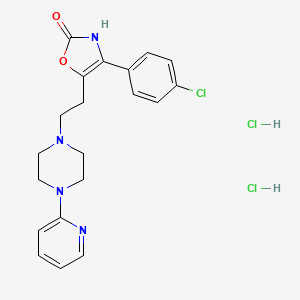
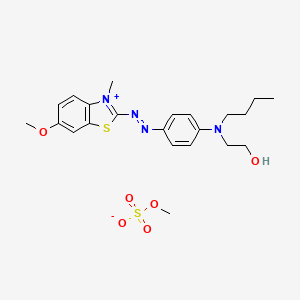
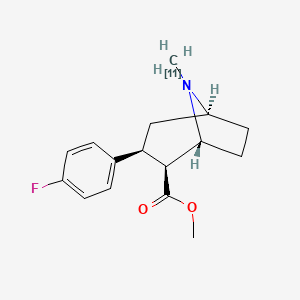
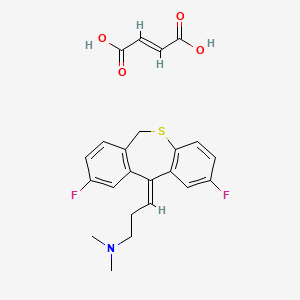
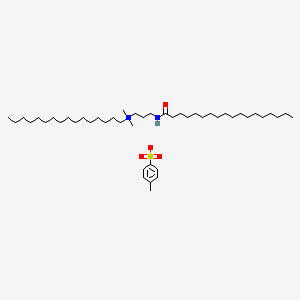

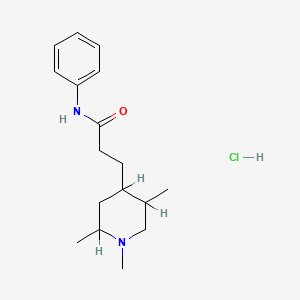
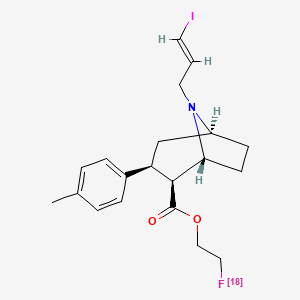
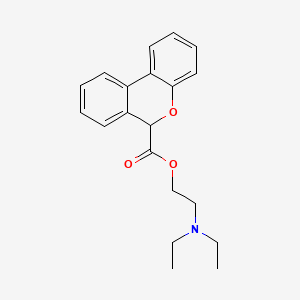


![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

